

2-Nitro-4-(trifluoromethyl)aniline melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B145796

[Get Quote](#)

An In-depth Technical Guide to **2-Nitro-4-(trifluoromethyl)aniline**: Physicochemical Properties and Experimental Protocols

This technical guide provides comprehensive information on the physicochemical properties of **2-Nitro-4-(trifluoromethyl)aniline**, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines detailed experimental methodologies for the determination of these key physical constants and includes a workflow for its synthesis.

Physicochemical Data

2-Nitro-4-(trifluoromethyl)aniline is a crystalline solid at room temperature, appearing as yellow to brown crystals or powder.^[1] Its key physical properties are summarized in the table below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Physical Property	Value	Source
Melting Point	104.0-110.0 °C	[1]
105-109 °C	[2]	
106-107.5 °C	[3]	
Boiling Point	265.6 °C at 760 mmHg	[4]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. A narrow melting point range typically indicates a high degree of purity.

Method: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is a common and reliable method for determining the melting point of a solid organic compound.[\[5\]](#)

Procedure:

- Sample Preparation:
 - Ensure the **2-Nitro-4-(trifluoromethyl)aniline** sample is completely dry and finely powdered.[\[6\]](#)
 - Obtain a glass capillary tube, sealed at one end.[\[6\]](#)
 - Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[\[6\]](#)
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[\[6\]](#)
- Apparatus Setup:
 - Insert the prepared capillary tube into the sample holder of the melting point apparatus.[\[6\]](#)
 - Place a thermometer in the designated slot if not already integrated.
- Measurement:

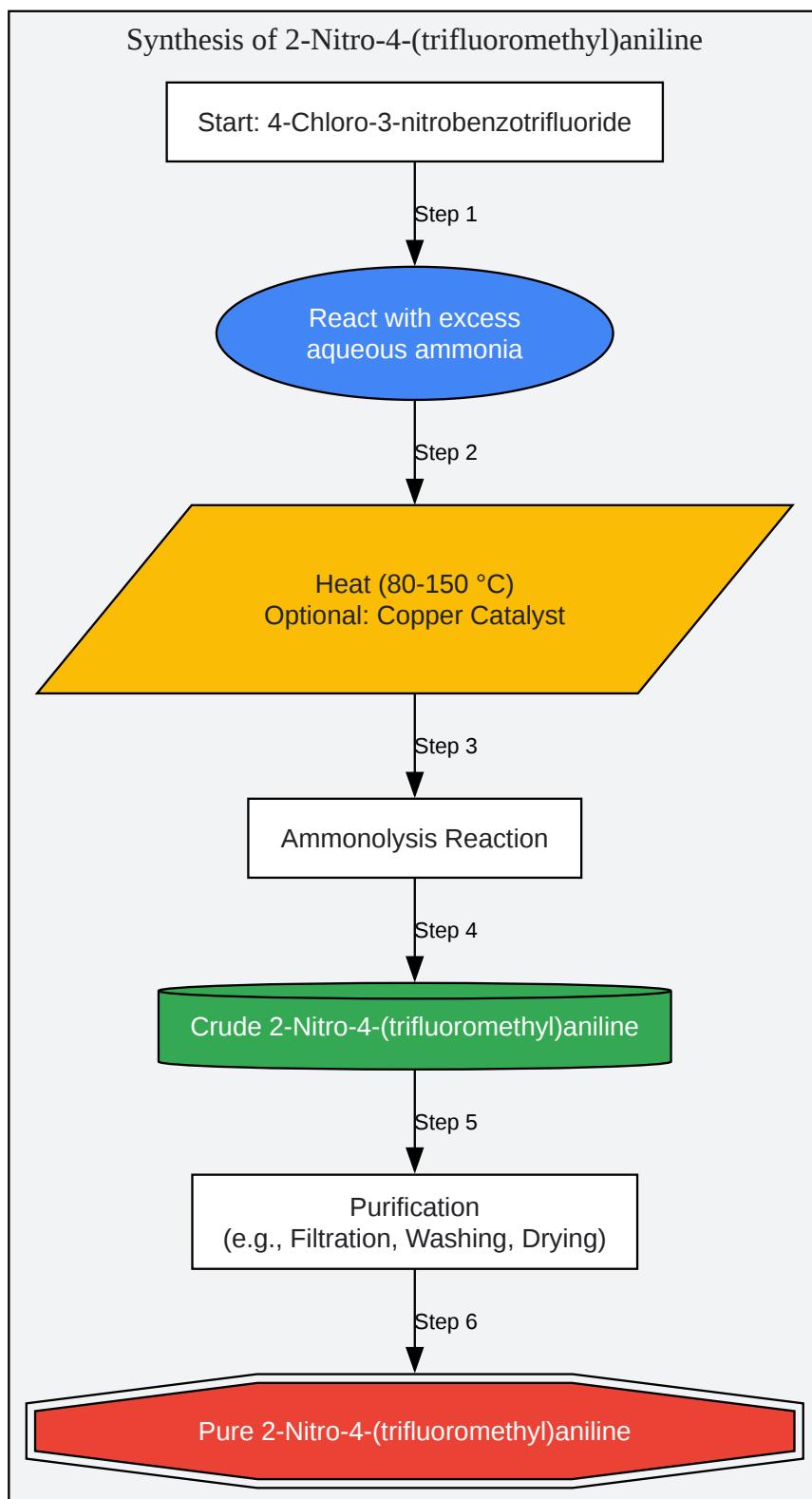
- Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.[5]
- Allow the apparatus to cool below the approximate melting point.
- Prepare a new sample and heat it again, but this time at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[6]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7]

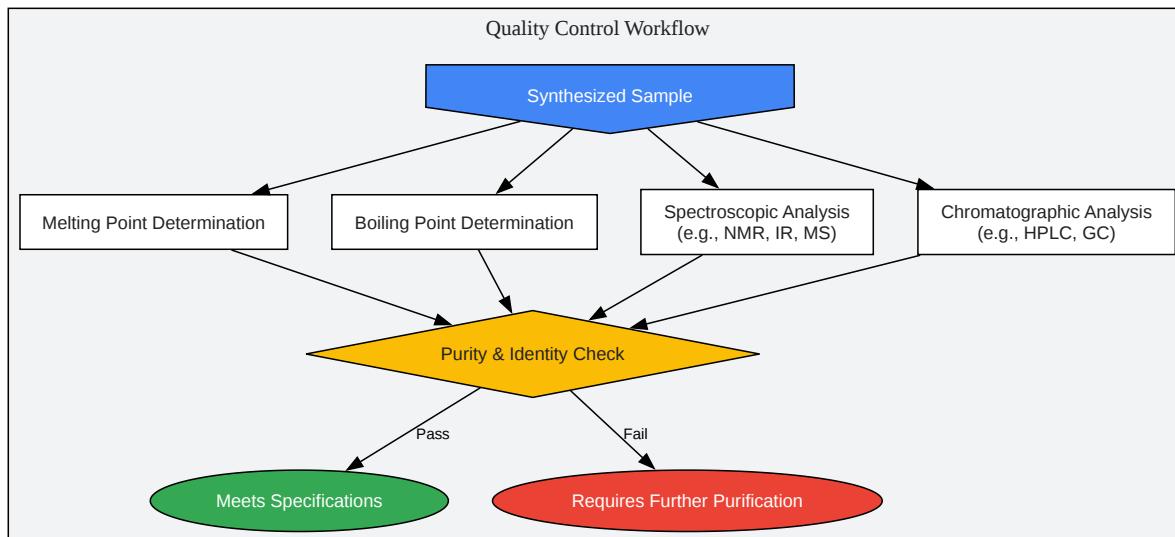
Method: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.[8]


Procedure:

- Sample Preparation:
 - Place a small amount (a few milliliters) of the liquid sample into a small test tube (fusion tube).[9][10]
 - Take a capillary tube and seal one end by heating it in a flame.[7]
 - Place the sealed capillary tube into the test tube with the open end downwards.[11]
- Apparatus Setup:
 - Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8][10]

- Clamp the thermometer and test tube assembly so that it is immersed in the oil of a Thiele tube, ensuring the oil level is appropriate for circulation.[8]
- Measurement:
 - Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[10] This design promotes uniform heating of the oil through convection.[10]
 - As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
 - Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[8]
 - Remove the heat source and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][10] Record this temperature.


Visualizations

The following diagrams illustrate key workflows relevant to the study of **2-Nitro-4-(trifluoromethyl)aniline**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-Nitro-4-(trifluoromethyl)aniline**.^[3]

[Click to download full resolution via product page](#)

Caption: A logical workflow for the quality control analysis of a synthesized chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitro-4-(trifluoromethyl)aniline, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Nitro-4-(trifluoromethyl)aniline, 98% | Fisher Scientific [fishersci.ca]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [2-Nitro-4-(trifluoromethyl)aniline melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145796#2-nitro-4-trifluoromethyl-aniline-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com